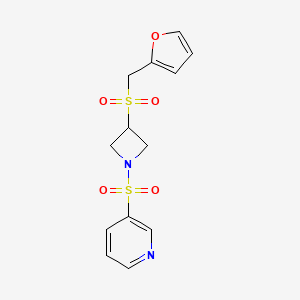

![molecular formula C19H16N2OS B2575024 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide CAS No. 2034617-42-8](/img/structure/B2575024.png)

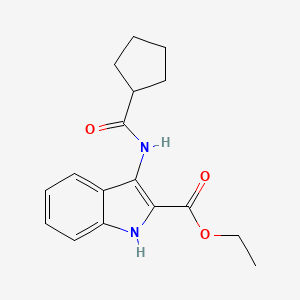

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide” is a chemical compound that contains a benzo[b]thiophene moiety . Benzo[b]thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . It’s important to note that the specific compound you’re asking about might not have been studied extensively, and the information available might be limited.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide” would include a benzo[b]thiophene ring, a propan-2-yl group, and a 3-cyanobenzamide group . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied .Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

The thiophene nucleus, a core component of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-cyanobenzamide, has been extensively studied for its therapeutic properties. Compounds containing the thiophene nucleus have been reported to exhibit a wide range of biological activities, including anti-cancer effects. The compound’s structure allows it to interact with various biological targets, potentially inhibiting cancer cell growth and proliferation .

Pharmacology: Kinase Inhibition

Kinases are enzymes that play a crucial role in signal transduction and are often implicated in diseases when dysregulated. The structural features of the benzothiophene moiety make it suitable for the development of kinase inhibitors. By inhibiting specific kinases, this compound could be used to treat diseases such as inflammation , autoimmune disorders , and cancers .

Neuropharmacology: Serotonin Receptor Modulation

Serotonin receptors are critical for maintaining mood balance and are targets for treating psychiatric disorders. N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-cyanobenzamide may have the potential to modulate serotonin receptors, offering therapeutic benefits for conditions like depression , anxiety , and Alzheimer’s disease . This is based on the activity of similar thiophene-containing compounds .

Antimicrobial and Antifungal Applications

The compound’s structural complexity allows it to interact with microbial and fungal cell components, disrupting their function. This makes it a candidate for developing new antimicrobial and antifungal agents, which are increasingly needed due to rising drug resistance .

Material Science: Organic Synthesis

In material science, the compound’s unique structure can be utilized in organic synthesis to create novel materials with specific properties. These materials could have applications in electronics, coatings, and as functional components in various devices.

Drug Discovery: Combinatorial Library Development

The benzothiophene core of the compound is an excellent scaffold for the development of combinatorial libraries in drug discovery. By creating a diverse array of derivatives, researchers can screen for compounds with desirable pharmacological activities, accelerating the drug development process .

Future Directions

The future directions for research on “N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide” could involve further studies on its synthesis, properties, and potential biological activities. Benzo[b]thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds .

properties

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-cyanobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c1-13(9-16-12-23-18-8-3-2-7-17(16)18)21-19(22)15-6-4-5-14(10-15)11-20/h2-8,10,12-13H,9H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINUUJDJIWCBHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-cyanobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

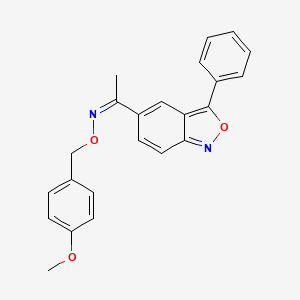

![4-(4-Propan-2-yloxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2574942.png)

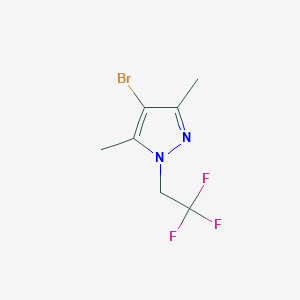

![8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574946.png)

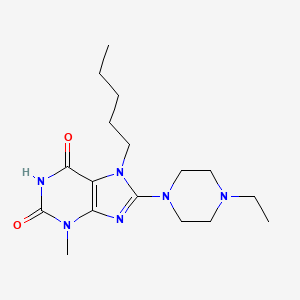

![(3R,8Ar)-3-propyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2574951.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2574955.png)

![N-({[1,1'-bi(cyclopropane)]-1-yl}methyl)-2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B2574960.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574964.png)